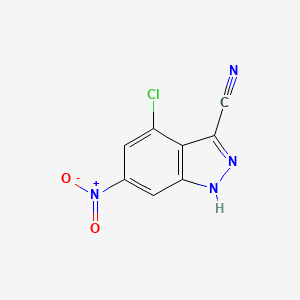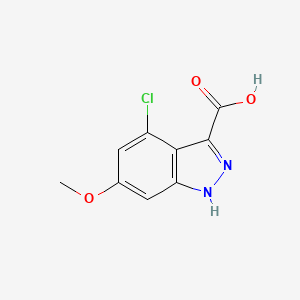
4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine” is a compound that falls under the category of pyrimidines . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with various biological activities .
Synthesis Analysis
The synthesis of pyrimidines, including “4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine”, often involves organolithium reagents . The reaction of 2,4-dichloro-6-methylpyrimidine with 2-(tributylstannyl)pyridine, followed by aldol condensation, yields 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound has a molecular weight of 143.574 .Chemical Reactions Analysis
Pyrimidines, including “4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine”, undergo various chemical reactions. For instance, they can undergo nucleophilic aromatic substitution (SNAr) reactions, especially when starting from readily available halopyrimidines .Physical And Chemical Properties Analysis
“4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine” is a compound with a molecular weight of 143.574 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Nonlinear Optical Properties
4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine and its derivatives demonstrate promising applications in nonlinear optics (NLO). Studies using density functional theory (DFT) have shown these compounds exhibit significant NLO character, suggesting potential for optoelectronic applications. This was demonstrated in a study where thiopyrimidine derivatives, related to 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine, were analyzed for their NLO properties (Hussain et al., 2020).
Synthesis and Characterization
4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine-based compounds are synthesized for various research purposes. For example, research on thioureas incorporating this compound revealed insights into non-covalent interactions, which are crucial in understanding molecular behavior and interactions (Zhang et al., 2018). Another study focused on the synthesis and antimicrobial activity of pyrimidine salts, showing potential biomedical applications (Mallikarjunaswamy et al., 2013).
Biological Activity
Several studies have explored the biological activities of compounds derived from 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine. This includes research on antimicrobial activities, suggesting potential for developing new antimicrobial agents. For instance, compounds synthesized from this chemical showed promising antiviral and antibacterial properties (Saxena et al., 1988). Another study reported on Schiff bases of isoniazid with pyrimidine derivatives, revealing significant antimicrobial and antituberculosis activities (Soni et al., 2017).
Optical Properties
A study on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, related to 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine, investigated their optical absorption and emission properties. The compounds showed strong emission solvatochromism, indicating their potential as colorimetric and luminescent pH sensors (Hadad et al., 2011).
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been known to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through a process called transmetalation, which is a key step in the suzuki–miyaura cross-coupling reaction . This reaction involves the transfer of an organoboron reagent to a palladium catalyst, which then forms a new carbon-carbon bond .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, which pyrimidine derivatives are involved in, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known to affect various biochemical pathways by introducing new carbon-carbon bonds, thereby altering the structure and function of biomolecules .
Pharmacokinetics
The compound’s molecular weight is reported to be 20565 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Pyrimidine derivatives have been reported to induce apoptosis in tumor cells .
Action Environment
The suzuki–miyaura cross-coupling reaction, which pyrimidine derivatives are involved in, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be stable and effective under a variety of environmental conditions.
Orientations Futures
The future directions in the research and development of pyrimidines, including “4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine”, involve the synthesis of novel pyrimidine analogs with enhanced biological activities and minimal toxicity . There is also interest in the development of new drugs that overcome antimicrobial resistance problems .
Propriétés
IUPAC Name |
4-chloro-6-methyl-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-5-9(11)14-10(13-7)8-3-2-4-12-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAGJBGOBMTVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628543 | |
| Record name | 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83551-42-2 | |
| Record name | 4-Chloro-6-methyl-2-(3-pyridinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83551-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613666.png)
![2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613667.png)





